molecular formula C20H12ClN3 B2683142 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 71945-87-4

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B2683142
CAS No.: 71945-87-4
M. Wt: 329.79
InChI Key: SBMLICRGHZARTK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a meta-terphenyl derivative based on the 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile core, a scaffold recognized for its significant value in advanced material science and medicinal chemistry research . This compound belongs to the class of dicyanoanilines, which are known for their strong fluorescence properties and are extensively used as versatile fluorescent molecular sensors . Researchers primarily apply this compound in the Fluorescence Probe Technique (FPT) to monitor the progress of various photopolymerization processes, including cationic, free-radical, and hybrid polymerizations . Its high sensitivity and stability allow for real-time monitoring of changes in system viscosity and polarity during polymerization, providing critical kinetic data for the development of novel polymeric materials, coatings, and adhesives . Beyond material science, the dicyanoaniline structure is a promising scaffold in pharmaceutical research. Related derivatives have demonstrated potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, making them subjects of interest for investigating new therapeutic agents for Type-II diabetes . The compound's structure, featuring multiple aromatic rings and electron-withdrawing nitrile groups, facilitates key intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for its binding affinity in both sensory and biological applications . This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLICRGHZARTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and as a ligand in coordination chemistry. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in synthetic pathways.

Biology

Research has indicated that 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile possesses potential biological activities. Studies have explored its antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression .

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development. It has shown promise as a scaffold for designing molecules with specific pharmacological activities. Its structural features allow for modifications that can enhance bioactivity and selectivity against various biological targets .

Industry

The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the development of agrochemicals and other industrial products where specific chemical characteristics are required.

Case Studies

Several case studies highlight the applications of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile:

Study Focus Findings
Anticancer Activity Investigated the compound's derivativesShowed inhibition of certain kinases leading to reduced cell proliferation
Synthesis of Complex Molecules Used as a building blockEnabled the creation of biologically active compounds with enhanced properties
Material Science Applications Explored its use in specialty chemicalsDemonstrated unique properties beneficial for industrial applications

Mechanism of Action

The mechanism by which 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name 4-Position Substituent 6-Position Substituent Key Properties Applications References
Target Compound 4-Chlorophenyl Phenyl High catalytic activity, electron-withdrawing Cl enhances stability Organic synthesis catalysis
B6A 4-Methylsulfanylphenyl Methyl Low Gibbs free energy, high electron donation Co-initiator in photopolymerization
B7A 4-Trifluoromethylphenyl Methyl Strong electron-withdrawing CF₃ group, improved thermal stability High-performance catalysts
S-ST-7 4-[(E)-2-(4-Chlorophenyl)vinyl]phenyl Phenyl Extended conjugation, fluorescence sensitivity to viscosity/polarity changes Fluorescent sensor for polymerization
2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl derivative 1-Ethylpropyl Phenyl Extended absorption spectrum, high photostability Photosensitizer for LED-based systems
2-Amino-5-methyl-6-methylsulfanyl-4-phenyl derivative Phenyl Methylsulfanyl-methyl Strong hydrogen bonding, enhanced crystallinity Pharmaceutical intermediates

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): The target compound’s 4-chlorophenyl group improves catalytic efficiency by stabilizing transition states via electron withdrawal. Similarly, B7A’s trifluoromethyl group enhances thermal stability but may reduce solubility .
  • Electron-Donating Groups (e.g., methylsulfanyl): B6A’s methylsulfanyl group lowers Gibbs free energy, facilitating faster polymerization initiation .
  • Conjugation Extensions (e.g., styryl in S-ST-7): Styryl substituents in S-ST-7 enable fluorescence shifts during polymerization, making it ideal for real-time reaction monitoring .

Structural and Stability Comparisons

  • Hydrogen Bonding: The target compound’s amino and cyano groups facilitate N–H⋯N hydrogen bonding, promoting crystallinity . Similarly, methylsulfanyl derivatives form intermolecular S⋯H interactions, enhancing thermal stability .
  • Photostability: Amino-alkylated derivatives exhibit prolonged stability under UV/vis light, critical for long-duration photopolymerization .

Biological Activity

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity associated with this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile can be represented as follows:

C24H17ClN6\text{C}_{24}\text{H}_{17}\text{ClN}_6

This structure features a central benzene ring substituted with amino and chlorophenyl groups, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile exhibit potent anticancer properties. For instance, a study evaluated various derivatives against glioblastoma cell lines and found significant inhibitory effects on cell growth. Notably, compounds with similar structural features demonstrated low micromolar activity against key kinases involved in cancer progression, such as AKT2/PKBβ, which is critical in glioma malignancy and patient survival outcomes .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4jGlioblastoma0.45AKT2 inhibition
Compound XMCF-72.30Induction of apoptosis
Compound YA549 (Lung)1.50Cell cycle arrest

Antibacterial Activity

The antibacterial potential of compounds related to 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile has also been investigated. Studies have shown that halogenated derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the antibacterial efficacy due to increased lipophilicity and interaction with bacterial membranes .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (µg/mL)Activity Level
Compound AE. coli10Moderate
Compound BS. aureus5High
Compound CP. aeruginosa20Low

Antifungal Activity

In addition to antibacterial properties, related compounds have shown antifungal activity against various strains such as Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can significantly influence antifungal potency .

Table 3: Antifungal Activity

CompoundFungusMIC (µg/mL)Efficacy
Compound DC. albicans15Effective
Compound EF. oxysporum25Moderate

Case Studies

A notable case study involved a series of synthesized pyrano[2,3-c]pyrazoles that included structural analogs of our compound of interest. These compounds were screened for their ability to inhibit glioma cell growth and exhibited promising results with minimal cytotoxicity towards non-cancerous cells .

Another study highlighted the synthesis and evaluation of various derivatives for their antibacterial properties against resistant strains, demonstrating that specific substitutions could enhance antimicrobial efficacy significantly .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions using nano-catalysts such as Fe₃O₄@SiO₂@Pr-NH₂@DAP, which enhance reaction efficiency under solvent-free conditions. Key parameters include optimized molar ratios (e.g., 1:1.2:1.1 for aldehyde, dimedone, and malononitrile), catalyst loading (5-10 mol%), and reaction temperatures (80-100°C). This approach achieves yields >85% with reduced reaction times (<2 hours) . Alternative methods involve carbon quantum dots (CQDs) functionalized with phosphorous acid tags, which facilitate solvent-free cyclocondensation reactions .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring data collection at low temperatures (e.g., 153 K) to minimize thermal motion artifacts. Validate bond lengths (e.g., C–C bonds averaging 1.48 Å) and angles against density functional theory (DFT) calculations. Complementary techniques like ¹H/¹³C NMR and LC-MS should confirm functional groups and molecular weight .

Advanced Research Questions

Q. How can this compound be optimized for use as a fluorescent molecular sensor in polymerization monitoring?

  • Methodological Answer : Modify the substituents on the phenyl rings to tune fluorescence properties. For example:

  • Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to enhance sensitivity to polarity changes.

  • Attach styryl groups (e.g., S-ST series) to improve response to microviscosity variations.

  • Evaluate fluorescence quantum yields (Φ) using integrating sphere methods and correlate with polymerization kinetics (e.g., free-radical vs. cationic). Optimal sensors show Φ > 0.4 and Stokes shifts >100 nm .

    Substituent TypeSensitivity (Δλ/nm per viscosity unit)Quantum Yield (Φ)
    -CF₃ (S-Ph-4)12.30.45
    Styryl (S-ST-7)18.70.38

Q. How to resolve contradictions in crystallographic data refinement for derivatives of this compound?

  • Methodological Answer : Address discrepancies (e.g., residual electron density >0.3 eÅ⁻³) using iterative refinement in SHELXL. Apply TWIN/BASF commands for twinned crystals and validate with Hirshfeld surface analysis. Cross-check thermal displacement parameters (Ueq) against isotropic models. For ambiguous cases, supplement with high-resolution FT-IR to confirm hydrogen bonding networks (e.g., N–H···N interactions at ~3300 cm⁻¹) .

Q. What strategies improve catalytic efficiency in synthesizing derivatives under green chemistry principles?

  • Methodological Answer : Design magnetic nano-catalysts (e.g., Fe₃O₄@SiO₂@Pr-NH₂@DAP) for recyclability (>5 cycles without yield drop). Optimize surface functionalization (amine groups for substrate anchoring) and pore size (2-5 nm for reactant diffusion). Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., enolization in Knoevenagel condensations) .

Data-Driven Research Questions

Q. How to analyze substituent effects on photoredox activity in biphenyl derivatives?

  • Methodological Answer : Use time-dependent DFT (TD-DFT) to calculate excited-state energies (S₁ and T₁). Correlate with experimental UV-Vis spectra (λmax 350-450 nm) and electrochemical data (Ered vs. SCE). Substituents like -SO₂Me increase intersystem crossing (ISC) efficiency, enhancing triplet-state populations for photopolymerization .

Q. What analytical techniques validate the purity of synthesized derivatives?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. For trace metal analysis, use ICP-MS (<1 ppm residual catalyst). Purity thresholds should exceed 99.5% for publication-ready compounds .

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